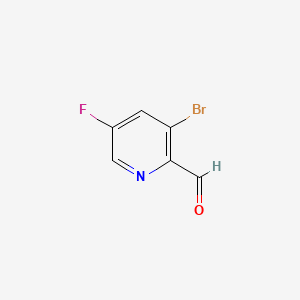

3-bromo-5-fluoropicolinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-fluoropyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H3BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position, a fluorine atom at the fifth position, and an aldehyde group at the second position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoropyridine-2-carbaldehyde typically involves halogenation and formylation reactions. One common method is the bromination of 5-fluoropyridine, followed by formylation at the second position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and Vilsmeier-Haack formylation for introducing the aldehyde group .

Industrial Production Methods: In an industrial setting, the production of 3-bromo-5-fluoropyridine-2-carbaldehyde can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine and fluorine substituents under mild conditions .

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) reactions. Common reagents include nucleophiles such as amines or thiols.

Condensation Reactions: The aldehyde group can react with amines or hydrazines to form Schiff bases or hydrazones.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Condensation: Acidic or basic catalysts in solvents like ethanol or methanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution: Various substituted pyridines depending on the nucleophile used.

Condensation: Schiff bases or hydrazones.

Oxidation: 3-bromo-5-fluoropyridine-2-carboxylic acid.

Reduction: 3-bromo-5-fluoropyridine-2-methanol.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 3-bromo-5-fluoropicolinaldehyde exhibits promising anticancer properties. It serves as an intermediate in synthesizing various anticancer agents, particularly those targeting resistant cancer strains. A notable study demonstrated that derivatives of this compound effectively inhibited several cancer cell lines, including breast and lung cancers. The mechanism involves disrupting cellular signaling pathways that promote tumor growth and survival, making it a valuable candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, suggesting its potential as a lead compound in developing new antibiotics . This is particularly relevant given the increasing prevalence of antibiotic-resistant infections.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive compounds, including indole derivatives that have shown efficacy against multiple microbial strains and cancer cells. The versatility of this compound allows researchers to explore novel therapeutic agents through structural modifications .

Case Study 1: Anticancer Agent Development

In a study focusing on the synthesis of indole derivatives incorporating this compound, researchers found that these derivatives exhibited strong cytotoxic effects against lung cancer cells (A549) while sparing non-cancerous cells. The study highlighted the potential of these compounds to induce autophagy and enhance the antiproliferative impact of existing chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Research

Another study investigated the antimicrobial efficacy of derivatives synthesized from this compound against MRSA and Pseudomonas aeruginosa. The results indicated significant inhibition rates, paving the way for further exploration into this compound's role in antibiotic development .

Mécanisme D'action

The mechanism of action of 3-bromo-5-fluoropyridine-2-carbaldehyde is largely dependent on its reactivity towards nucleophiles and electrophiles. The presence of the bromine and fluorine atoms makes the pyridine ring electron-deficient, facilitating nucleophilic attack. The aldehyde group can participate in various condensation reactions, forming stable imine or hydrazone derivatives. These reactions are crucial in the formation of bioactive compounds and materials with specific properties .

Comparaison Avec Des Composés Similaires

- 3-Bromo-5-fluoropyridine-2-carboxylic acid

- 2-Bromo-5-fluoropyridine

- 5-Bromo-2-chloro-3-fluoropyridine

Comparison:

- 3-Bromo-5-fluoropyridine-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization through condensation reactions.

- 3-Bromo-5-fluoropyridine-2-carboxylic acid has a carboxylic acid group instead of an aldehyde, making it more suitable for reactions requiring acidic functionality.

- 2-Bromo-5-fluoropyridine lacks the aldehyde group, limiting its reactivity in condensation reactions but still useful in cross-coupling reactions.

- 5-Bromo-2-chloro-3-fluoropyridine has both bromine and chlorine substituents, offering different reactivity patterns in substitution reactions .

Activité Biologique

3-Bromo-5-fluoropicolinaldehyde (CAS No. 1227603-05-5) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies that highlight its applications in drug development.

- Molecular Formula : C₆H₄BrFNO

- Molecular Weight : 202.01 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 195 °C

- Melting Point : 48 °C

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It acts as an intermediate in the synthesis of various anticancer agents, particularly those targeting resistant strains of cancer cells. A notable study demonstrated that derivatives of this compound showed effective inhibition against several cancer cell lines, including breast and lung cancers. The mechanism is believed to involve the disruption of cellular signaling pathways that promote tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of this compound possess significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, suggesting its potential as a lead compound in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies, often involving the bromination and fluorination of pyridine derivatives. The following table summarizes some synthetic routes:

| Method | Yield | Conditions |

|---|---|---|

| Bromination of 5-fluoropicolinaldehyde | 60% | Reflux in acetic acid |

| Reaction with n-BuLi and DMF | 22% | -78 °C under inert atmosphere |

| Acetylation followed by deacetylation | 43% | Conventional reaction steps |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of synthesized derivatives against MRSA. The study found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 4 µg/mL, demonstrating potent antibacterial activity .

Propriétés

IUPAC Name |

3-bromo-5-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZPLWGIXFEYFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.